Benzene, 1,4-bis(2,2-dibromoethenyl)-

Description

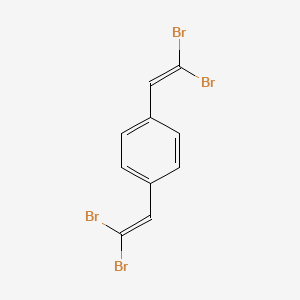

The compound "Benzene, 1,4-bis(2,2-dibromoethenyl)-" (CAS 7436-90-0) is a halogenated aromatic hydrocarbon featuring two 2,2-dibromoethenyl substituents at the 1,4-positions of a benzene ring. Key properties include:

- Molecular weight: ~261.94 g/mol (mono-substituted) .

- Spectral data: ¹H NMR (500 MHz, CDCl₃): δ 7.34–7.58 ppm (aromatic and ethenyl protons) . IR (film): Peaks at 3057, 1703, 1595, 1493 cm⁻¹ (C=C, C-Br, and aromatic stretching) . This compound is primarily used as a synthetic intermediate in organobromine chemistry, such as in copper-mediated coupling reactions to prepare ynamides .

Properties

CAS No. |

77295-67-1 |

|---|---|

Molecular Formula |

C10H6Br4 |

Molecular Weight |

445.77 g/mol |

IUPAC Name |

1,4-bis(2,2-dibromoethenyl)benzene |

InChI |

InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H |

InChI Key |

HSYZXVGUJJBTOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Radical Bromination of Alkyl-Substituted Benzene Derivatives

A foundational approach involves radical-mediated bromination of alkylbenzene precursors. For example, 1,4-bis(bromomethyl)benzene serves as a critical intermediate, synthesized via radical bromination of p-xylene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under reflux conditions. The reaction proceeds through a radical chain mechanism, where BPO initiates homolytic cleavage of NBS to generate bromine radicals. These radicals abstract hydrogen atoms from the methyl groups of p-xylene, forming benzyl radicals that subsequently react with bromine to yield 1,4-bis(bromomethyl)benzene.

Reaction Conditions:

Post-synthesis, 1,4-bis(bromomethyl)benzene undergoes dehydrohalogenation to form 1,4-divinylbenzene, followed by bromination of the ethenyl groups. However, direct evidence for this two-step pathway remains limited in the provided sources.

Industrial-Scale Bromomethylation and Subsequent Modifications

Industrial synthesis leverages scalable bromomethylation techniques, as demonstrated in patents for related compounds. A two-stage process developed for 4,4′-bis(bromomethyl)-biphenyl involves:

- Bromomethyl Ether Synthesis: Paraformaldehyde reacts with hydrogen bromide (HBr) to form bis-bromomethyl ether (BBME).

- Friedel-Crafts Alkylation: BBME reacts with aromatic substrates (e.g., benzene) in the presence of zinc bromide (ZnBr₂) to install bromomethyl groups.

Adapting this methodology, 1,4-bis(bromomethyl)benzene could undergo elimination to form ethenyl groups, followed by bromination. However, industrial-scale data specific to C₁₀H₆Br₄ remains undocumented in the provided sources.

Mechanistic Insights from Selenophene Synthesis

Although unrelated structurally, selenophene synthesis via Oxone®-mediated cyclization provides mechanistic parallels. Electrophilic selenium species generated from dibutyl diselenide and Oxone® react with diynes to form heterocycles. By analogy, bromine electrophiles could cyclize or functionalize acetylenic precursors to yield dibromoethenyl motifs.

Challenges and Optimization Strategies

- Regioselectivity: Achieving geminal dibromination over vicinal addition requires fine-tuned reaction conditions.

- Purification: Column chromatography or recrystallization (e.g., from methanol) isolates the target compound from polybrominated byproducts.

- Scalability: Industrial methods prioritize cost-effective bromine sources and minimal waste, as seen in ZnBr₂-catalyzed systems.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2/Pd, ethanol or other solvents.

Substitution: NaOH, NH3, aqueous or organic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Dehalogenated benzene derivatives.

Substitution: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

1,4-Divinylbenzene (Benzene, 1,4-diethenyl)

1,4-Dibromo-2-methylbenzene (Benzene, 1,4-dibromo-2-methyl)

1,4-Bis(trichloromethyl)benzene

Deltamethrin (3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate)

Data Tables

Table 1. Structural and Physical Properties

Table 2. Spectral Data Comparison

Q & A

Q. How can researchers optimize synthetic routes for 1,4-bis(2,2-dibromoethenyl)benzene derivatives?

- Methodology :

- Explore Sonogashira coupling for ethynyl-bridged systems, using Pd catalysts and Cu co-catalysts.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel columns with hexane/ethyl acetate gradients, as demonstrated for related biphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.